(2E)-2-cyano-3-[9-methyl-2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-phenylethyl)prop-2-enamide
Description
(2E)-2-cyano-3-[9-methyl-2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-phenylethyl)prop-2-enamide is a complex organic compound with a unique structure that combines several functional groups
Properties
Molecular Formula |
C28H24N4O3 |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
(E)-2-cyano-3-[9-methyl-2-(4-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-N-(2-phenylethyl)prop-2-enamide |
InChI |
InChI=1S/C28H24N4O3/c1-19-10-12-23(13-11-19)35-27-24(28(34)32-16-6-7-20(2)25(32)31-27)17-22(18-29)26(33)30-15-14-21-8-4-3-5-9-21/h3-13,16-17H,14-15H2,1-2H3,(H,30,33)/b22-17+ |
InChI Key |
CTGDZDKNPNLYCR-OQKWZONESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C(\C#N)/C(=O)NCCC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)C=C(C#N)C(=O)NCCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-[9-methyl-2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-phenylethyl)prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the cyano and phenylethyl groups. Key steps include:
Formation of the Pyrido[1,2-a]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Methylphenoxy Group: This step involves nucleophilic substitution reactions.
Formation of the Cyano Group: This can be introduced via a cyanation reaction.
Attachment of the Phenylethyl Group: This is typically done through a coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-3-[9-methyl-2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-phenylethyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The phenylethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(2E)-2-cyano-3-[9-methyl-2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-phenylethyl)prop-2-enamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe due to its unique structure.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-3-[9-methyl-2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-phenylethyl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-cyano-3-[9-methyl-2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-phenylethyl)prop-2-enamide: shares similarities with other pyrido[1,2-a]pyrimidine derivatives.
Interhalogen Compounds: These compounds contain two or more different halogen atoms and exhibit unique chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
